1H and 13C NMR spectra data for tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
1H and 13C NMR spectra data for tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
Introduction
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Figure 1: Molecular structure and atom numbering for tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
The following table summarizes the predicted ¹H NMR spectral data. The predictions are based on known chemical shifts of similar structural fragments and established principles of NMR spectroscopy.[1][2][3]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H9, H10 | ~0.10 | s | 6H | |
| H12, H13, H14 | ~0.92 | s | 9H | |
| H8 | ~3.85 | t | 2H | ~7.0 |
| H7 | ~4.10 | t | 2H | ~7.0 |
| H5 | ~6.85 | dd | 1H | J = 8.0, 2.0 |
| H1 | ~6.95 | t | 1H | J = 8.0 |
| H2 | ~7.20 | ddd | 1H | J = 8.0, 2.0, 1.0 |
| H4 | ~7.30 | t | 1H | J = 2.0 |
Rationale for ¹H NMR Predictions:
-
tert-Butyl and Dimethylsilyl Protons (H12, H13, H14 and H9, H10): The tert-butyldimethylsilyl (TBDMS) group is electronically isolated from the aromatic ring. Therefore, the chemical shifts for these protons are expected to be very similar to those in related aliphatic TBDMS ethers. For instance, in tert-butyl-(2-iodoethoxy)dimethylsilane, the dimethylsilyl protons appear at 0.08 ppm and the tert-butyl protons at 0.90 ppm.[4] A slight downfield shift is predicted due to the replacement of iodine with the slightly more electron-withdrawing phenoxy group.
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Ethoxy Protons (H7, H8): The two methylene groups of the ethoxy linker will appear as triplets due to coupling with each other. The protons on C8 (H8), adjacent to the silyl ether, are predicted to be around 3.85 ppm, similar to the 3.83 ppm observed in tert-butyl-(2-iodoethoxy)dimethylsilane.[4] The protons on C7 (H7), being directly attached to the deshielding phenoxy group, will be shifted further downfield to approximately 4.10 ppm.
-
Aromatic Protons (H1, H2, H4, H5): The chemical shifts and coupling patterns of the aromatic protons are dictated by the substitution pattern of the benzene ring.[2] The iodine atom and the ethoxy group exert distinct electronic effects.
-
H1: This proton is ortho to the ethoxy group and meta to the iodine. It will experience a triplet splitting from its two ortho neighbors (H2 and H5), with an expected J value of ~8.0 Hz.
-
H5: This proton is ortho to the ethoxy group and meta to the iodine. It will appear as a doublet of doublets due to ortho coupling with H1 (~8.0 Hz) and meta coupling with H4 (~2.0 Hz).
-
H2: This proton is ortho to the iodine and meta to the ethoxy group. The strong deshielding effect of the iodine will shift it downfield. It will appear as a doublet of doublet of doublets due to ortho coupling with H1 (~8.0 Hz), meta coupling with H4 (~2.0 Hz), and a small para coupling with H5 (~1.0 Hz).
-
H4: This proton is positioned between the two substituents. It will be a triplet (or more accurately, a narrow multiplet) due to two meta couplings with H2 and H5, with a J value of ~2.0 Hz.
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Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
The predicted ¹³C NMR chemical shifts are presented below. These predictions are informed by data from substituted iodophenols and general knowledge of substituent effects in ¹³C NMR.[5][6]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C9, C10 | ~ -5.0 |
| C11 | ~ 18.0 |
| C12, C13, C14 | ~ 25.8 |
| C8 | ~ 63.0 |
| C7 | ~ 68.0 |
| C3 | ~ 94.0 |
| C5 | ~ 114.0 |
| C4 | ~ 122.0 |
| C2 | ~ 130.0 |
| C1 | ~ 131.0 |
| C6 | ~ 158.0 |
Rationale for ¹³C NMR Predictions:
-
TBDMS Carbons (C9, C10, C11, C12, C13, C14): The chemical shifts for the TBDMS carbons are highly characteristic. The methyl carbons attached to silicon (C9, C10) are expected to be upfield at around -5.0 ppm.[7] The quaternary carbon of the tert-butyl group (C11) should appear around 18.0 ppm, and the methyl carbons of the tert-butyl group (C12, C13, C14) around 25.8 ppm.[7]
-
Ethoxy Carbons (C7, C8): C8, adjacent to the silicon, is predicted to be around 63.0 ppm. C7, bonded to the aromatic ring oxygen, will be further downfield at approximately 68.0 ppm.
-
Aromatic Carbons (C1-C6):
-
C6: The carbon directly attached to the oxygen (ipso-carbon) will be the most downfield in the aromatic region, around 158.0 ppm.
-
C3: The carbon bearing the iodine atom will be significantly shielded, appearing far upfield around 94.0 ppm, a characteristic feature of iodo-substituted aromatic carbons.[5]
-
C1, C2, C4, C5: The remaining aromatic carbons will appear in the typical aromatic region of 110-135 ppm. Their precise chemical shifts are influenced by the combined electronic effects of the iodo and ethoxy substituents.[5]
-
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameters are essential.
Step-by-Step Sample Preparation
-
Determine Sample Quantity: For a standard ¹H NMR spectrum, use 5-25 mg of the compound.[8] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]
-
Select a Deuterated Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to minimize impurity peaks.[10]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[11]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Figure 2: Workflow for NMR sample preparation.
Instrumental Parameters
-
Spectrometer: A 300 or 400 MHz spectrometer is suitable for routine analysis.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: Calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.[12]
-
Data Interpretation and Structural Confirmation
While the 1D spectra provide significant information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment.
Figure 3: Key expected 2D NMR correlations for structural confirmation.
-
COSY: Would confirm the coupling between H7 and H8 in the ethoxy chain, and the connectivity between H1, H2, H4, and H5 in the aromatic ring.
-
HSQC: Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
Conclusion
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected chemical shifts and coupling constants. The inclusion of robust experimental protocols further equips researchers with the necessary tools to acquire and interpret high-quality NMR data for this compound, ensuring its accurate characterization in any research or development setting.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR chemical shifts and multiplicities. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 1H, 13C and 19F NMR spectra were measured on a Bruker AV300M (300 MHz) spectrometer. Available at: [Link]
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Supporting Information for Para-Selective C-H Functionalization of Iodobenzenes. (n.d.). Available at: [Link]
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PubChem. (n.d.). tert-Butyl(2-iodoethoxy)dimethylsilane. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation. Available at: [Link]
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University of California, San Diego. (n.d.). Sample Preparation and Positioning - NMR. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Available at: [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]
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Supporting Information for Diaminodiacid-Based Solid-Phase Synthesis of all-Hydrocarbon Stapled α-helical Peptides. (n.d.). Available at: [Link]
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